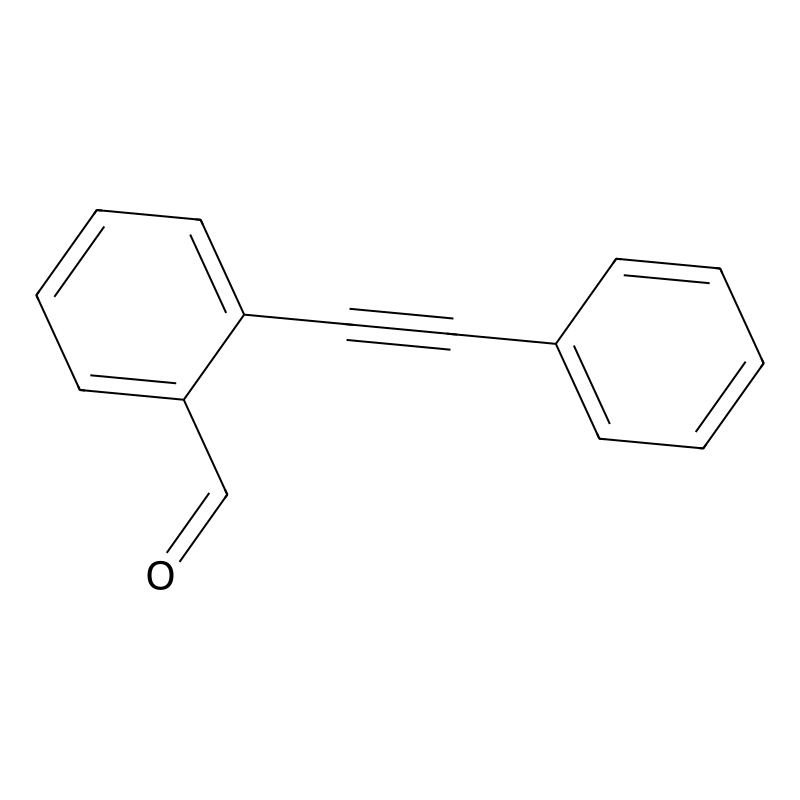2-(Phenylethynyl)benzaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis and Material Science:
The presence of the ethynyl group (C≡C) and the aldehyde functional group (CHO) in 2-(Phenylethynyl)benzaldehyde makes it an interesting building block for organic synthesis. The ethynyl group can participate in various coupling reactions to create complex organic molecules with potential applications in material science. For instance, it could be a precursor for the synthesis of conjugated polymers, which are a class of materials with unique electrical and optical properties [].
- Origin: There's limited information available regarding the natural occurrence of 2-(Phenylethynyl)benzaldehyde. It's likely a synthetic compound prepared for research purposes [].
- Significance: Research on 2-(Phenylethynyl)benzaldehyde is scarce. However, its structure suggests potential applications in organic synthesis as a building block for more complex molecules or as a precursor in the development of new functional materials [].
Molecular Structure Analysis
2-(Phenylethynyl)benzaldehyde has the molecular formula C15H10O. Its key structural features include:
- A benzene ring (phenyl group) attached at the second position of a benzaldehyde moiety (benzaldehyde is benzene with an aldehyde group -CHO).
- A triple bond (ethynyl group) linking the phenyl group to the benzene ring.
This combination of aromatic rings and a reactive triple bond might be of interest for further studies on reactivity and potential applications in organic chemistry [].
Chemical Reactions Analysis
- Sonogashira coupling: This reaction allows the ethynyl group to couple with various aryl or vinyl halides in the presence of a palladium catalyst, leading to the formation of new carbon-carbon bonds [].
- Aldol condensation: The aldehyde group can participate in aldol condensation reactions with other carbonyl compounds to form more complex molecules.
Physical And Chemical Properties Analysis
- Physical state: Likely a colorless to light yellow solid or liquid at room temperature [].
- Melting and boiling points: Expected to be in the range of 100-200°C for melting point and above 250°C for boiling point based on similar aromatic compounds [].
- Solubility: Slightly soluble in water due to the nonpolar nature of the aromatic rings, but likely soluble in organic solvents like dichloromethane, acetone, or ethanol [].
Currently, there's no documented research on the mechanism of action of 2-(Phenylethynyl)benzaldehyde in any biological system.
- Wearing gloves and safety glasses when handling the compound.
- Working in a well-ventilated fume hood.
- Avoiding contact with skin and eyes.
- Kabachnik–Fields Reaction: This three-component reaction involves the condensation of 2-(phenylethynyl)benzaldehyde with aniline and dialkyl phosphites, yielding α-aminophosphonates and other derivatives in high yields under mild conditions .
- Photolytic Reactions: The compound can react with iron pentacarbonyl under photochemical conditions, leading to the formation of indenone and chelated iron complexes .
- Benzannulation: A metal-free benzannulation reaction has been reported where 2-(phenylethynyl)benzaldehyde reacts with alkynes in the presence of Brønsted acids, showcasing its reactivity in forming complex aromatic structures .
The biological activity of 2-(phenylethynyl)benzaldehyde has been explored, particularly in the context of its role in redox reactions. Its interactions may influence various biochemical pathways, although specific pharmacological effects require further investigation. Preliminary studies suggest potential applications in medicinal chemistry due to its reactive functional groups.
Several synthesis methods for 2-(phenylethynyl)benzaldehyde have been documented:
- Direct Synthesis: The compound can be synthesized through the Sonogashira coupling of phenylacetylene with benzaldehyde derivatives.
- Multicomponent Reactions: Recent studies have highlighted the efficiency of multicomponent reactions involving this compound, allowing for the generation of diverse products from simple starting materials .
- Photochemical Methods: Photochemical approaches using metal carbonyls have also been employed to synthesize derivatives of 2-(phenylethynyl)benzaldehyde, expanding its synthetic utility .
2-(Phenylethynyl)benzaldehyde finds applications across various fields:
- Organic Synthesis: It serves as a key intermediate in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
- Material Science: Its unique properties make it suitable for developing materials with specific optical or electronic characteristics.
- Biochemical Research: The compound is utilized in studies focusing on redox chemistry and enzyme interactions, contributing to our understanding of biochemical processes .
Several compounds share structural similarities with 2-(phenylethynyl)benzaldehyde. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-(Phenylethynyl)ethanone | Ketone | Contains a carbonyl group instead of an aldehyde. |
| 4-(Phenylethynyl)aniline | Aniline derivative | Incorporates an amine functional group. |
| 3-(Phenylethynyl)benzoic acid | Carboxylic acid | Features a carboxylic acid group, enhancing acidity. |
| 1,3-Diphenylpropenone | Enone | Exhibits conjugated double bonds providing different reactivity. |
Each of these compounds exhibits distinct chemical behaviors and applications, but 2-(phenylethynyl)benzaldehyde stands out due to its dual functional groups (alkyne and aldehyde), enabling diverse synthetic pathways and potential biological activities.
XLogP3
GHS Hazard Statements
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Environmental Hazard








